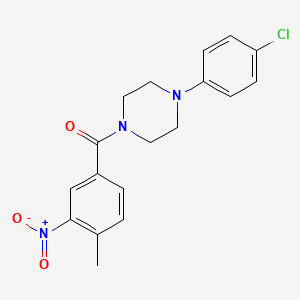
1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine, also known as 4-CNPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been the focus of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and forensic toxicology.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine is not fully understood, but it is believed to act as a dopamine receptor agonist, as well as a serotonin receptor agonist. It has also been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine can have a range of biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. It has also been shown to have anxiogenic effects and can induce seizures in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine is its high potency, which allows for the use of lower doses in experiments. However, its complex mechanism of action and potential for adverse effects make it a challenging compound to work with. Additionally, its potential for abuse and lack of approved medical uses may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on 1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine. These include further investigation of its neuroprotective properties and potential therapeutic applications, as well as the development of more selective dopamine and serotonin receptor agonists based on its structure. Additionally, it may be useful to explore the potential use of 1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine as a forensic marker for the detection of piperazine abuse.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine can be achieved through several methods, including the reaction of 4-chlorophenylpiperazine with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-(4-chlorophenyl)piperazine with 4-methyl-3-nitrobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide.
Aplicaciones Científicas De Investigación
The potential applications of 1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine in scientific research are vast and varied. It has been studied for its potential use as a neuroprotective agent, as well as its effects on the central nervous system. Additionally, it has been investigated for its potential use as a forensic marker for the detection of piperazine abuse.
Propiedades
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-2-3-14(12-17(13)22(24)25)18(23)21-10-8-20(9-11-21)16-6-4-15(19)5-7-16/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNVLCRDUTXAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorophenyl)piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6077576.png)
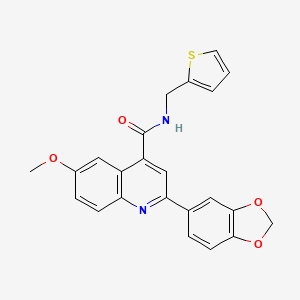
![4-benzyl-3-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6077591.png)

![2-(3-methylbutanoyl)-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6077604.png)
![4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6077610.png)
![4-chloro-2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B6077612.png)
![4-(dimethylamino)benzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6077615.png)
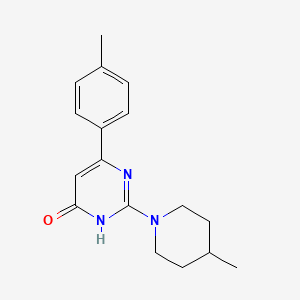
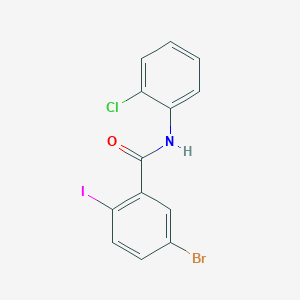

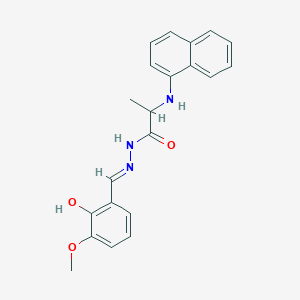
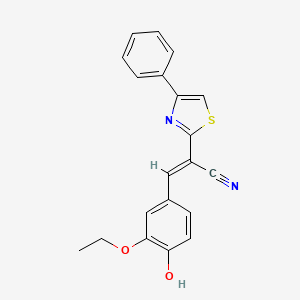
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6077665.png)